2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 1779121-43-5
VCID: VC2743730
InChI: InChI=1S/C9H9BrF2N2/c10-8-5-7(1-3-13-8)14-4-2-9(11,12)6-14/h1,3,5H,2,4,6H2
SMILES: C1CN(CC1(F)F)C2=CC(=NC=C2)Br
Molecular Formula: C9H9BrF2N2
Molecular Weight: 263.08 g/mol

2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine

CAS No.: 1779121-43-5

Cat. No.: VC2743730

Molecular Formula: C9H9BrF2N2

Molecular Weight: 263.08 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine - 1779121-43-5

Specification

CAS No. 1779121-43-5
Molecular Formula C9H9BrF2N2
Molecular Weight 263.08 g/mol
IUPAC Name 2-bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine
Standard InChI InChI=1S/C9H9BrF2N2/c10-8-5-7(1-3-13-8)14-4-2-9(11,12)6-14/h1,3,5H,2,4,6H2
Standard InChI Key RSIMVUGXMAZAPD-UHFFFAOYSA-N
SMILES C1CN(CC1(F)F)C2=CC(=NC=C2)Br
Canonical SMILES C1CN(CC1(F)F)C2=CC(=NC=C2)Br

Introduction

Chemical Properties and Structural Characteristics

Molecular Structure

2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine is a heterocyclic organic compound featuring a pyridine ring with two key substituents: a bromine atom at position 2 and a 3,3-difluoropyrrolidin-1-yl group at position 4. The compound belongs to the class of organic halides due to the presence of the bromine atom and contains a nitrogen-containing heterocyclic ring system.

Based on the structural patterns of similar compounds, we can infer the following properties for 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine:

PropertyValue
Molecular FormulaC₉H₉BrF₂N₂
Molecular Weight~263.08 g/mol
StructurePyridine ring with bromine at position 2 and 3,3-difluoropyrrolidin-1-yl at position 4

Comparison with Structurally Similar Compounds

The positioning of substituents on the pyridine ring significantly influences the compound's physical and chemical properties. The isomeric compound 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine has been better documented in research literature. This isomer has the following properties:

Property4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine (Predicted)
CAS Number1774897-00-5Not established in provided literature
Molecular FormulaC₉H₉BrF₂N₂C₉H₉BrF₂N₂
Molecular Weight263.08 g/mol263.08 g/mol
IUPAC Name4-bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine2-bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine

Another structurally related compound is 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine, which has the same molecular weight and formula but with different substituent positions .

Synthetic Approaches

Microwave-Assisted Synthesis Considerations

Recent advances in heterocyclic chemistry have shown that microwave-mediated reactions can offer significant advantages for synthesizing complex pyridine derivatives. These include shorter reaction times, higher yields, and more environmentally friendly conditions . Such methodologies could potentially be adapted for the synthesis of 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine, particularly given the successful application of microwave techniques to related heterocyclic systems.

Synthetic ApproachPotential BenefitsConsiderations
Nucleophilic SubstitutionEstablished methodology for similar compoundsRegioselectivity control required
Microwave-Assisted SynthesisFaster reaction times, potentially higher yieldsOptimization of conditions necessary
Catalyst-Free MethodsEnvironmentally friendly, reduced purification stepsMay require higher temperatures

Applications in Medicinal Chemistry

Structure-Activity Relationships

The positioning of substituents on the pyridine ring significantly influences a compound's interaction with biological targets. In the case of 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine, the bromine at position 2 may affect the electronic distribution within the molecule differently compared to its isomers with bromine at positions 3 or 4 .

This distinct electronic configuration could result in:

  • Different binding affinities to protein targets

  • Altered metabolic stability profiles

  • Unique pharmacokinetic properties

  • Novel reactivity patterns for further derivatization

Biological Activity and Mechanism of Action

Predicted Biological Interactions

Based on the structural features of 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine and information about related compounds, potential biological activities may include:

  • Interaction with specific enzyme systems, potentially modulating their activity

  • Binding to neuroreceptors due to the nitrogen-containing heterocyclic structure

  • Possible role as an intermediate in the synthesis of more complex bioactive molecules

The difluoropyrrolidinyl group is particularly interesting from a medicinal chemistry perspective. Fluorinated compounds often display enhanced lipophilicity, which can improve cellular membrane penetration, while also exhibiting increased metabolic stability due to the strength of the carbon-fluorine bond.

Comparison with Related Bioactive Compounds

Structurally similar compounds to 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine have shown promising biological activities:

CompoundBiological ActivityPotential Relation to Target Compound
4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridinePotential in treating conditions related to enzyme dysregulationStructural isomer with likely similar physical properties but potentially different biological interactions
4-Bromo-3-(4,4-difluoropiperidin-1-yl)pyridineDifferent biological target profile due to piperidine vs. pyrrolidine ringProvides insight into how ring size affects biological activity

Physical and Spectroscopic Properties

Spectroscopic Characteristics

Predicted spectroscopic features of 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine would include:

  • Distinctive 19F NMR signals for the difluoro group

  • Characteristic pattern in 1H NMR for the pyrrolidine ring protons

  • Unique 13C NMR signals reflecting the carbon atoms in different electronic environments

  • IR absorption bands characteristic of C-F bonds and the pyridine ring

Research Applications and Future Directions

Comparison with Emerging Synthetic Methodologies

Recent advances in heterocyclic chemistry have demonstrated the utility of microwave-mediated, catalyst-free methods for synthesizing complex nitrogen-containing heterocycles . These approaches could potentially be adapted for the synthesis and derivatization of 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine, offering more environmentally friendly and efficient synthetic routes.

The eco-friendly nature of such methodologies aligns with current trends in pharmaceutical research, where there is increasing emphasis on green chemistry principles and sustainable manufacturing processes.

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